N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-12(18)5-4-6-13(11)19-16(21)9-10-20-14-7-2-3-8-15(14)23-17(20)22/h2-8H,9-10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKQHMNGSDCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,3-Benzothiazol-2(3H)-One
1,3-Benzothiazol-2(3H)-one is synthesized via cyclization of 2-aminothiophenol with phosgene or thiophosgene. Alternative methods include oxidative cyclization using hydrogen peroxide in acidic media.
Procedure :
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Dissolve 2-aminothiophenol (10 mmol) in dry dichloromethane.
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Add thiophosgene (12 mmol) dropwise at 0°C under nitrogen.
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Stir for 4 hours at room temperature.
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Extract with sodium bicarbonate, dry over anhydrous Na₂SO₄, and concentrate.
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Yield: 85–90% as white crystals.
Analytical Data :
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FTIR (cm⁻¹) : 1685 (C=O), 1590 (C=N).
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¹H-NMR (DMSO-d₆, δ) : 7.45–7.32 (m, 4H, aromatic), 3.82 (s, 2H, CH₂).
Propanoyl Chloride Derivatization
The propanoyl side chain is introduced via nucleophilic acyl substitution:
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React 1,3-benzothiazol-2(3H)-one (5 mmol) with 3-chloropropanoyl chloride (6 mmol) in anhydrous THF.
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Add triethylamine (7 mmol) as a base.
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Reflux for 6 hours, then concentrate and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Synthesis of 3-Chloro-2-Methylaniline
Alternative Synthesis via Diazotization
If unavailable, synthesize from 2-methylaniline:
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Diazotize 2-methylaniline (10 mmol) with NaNO₂/HCl at 0°C.
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Treat with CuCl in HCl to introduce the chloro group.
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Isolate via extraction with diethyl ether and dry over MgSO₄.
Amide Bond Formation
Coupling Reaction
Combine 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl chloride (4 mmol) and 3-chloro-2-methylaniline (4.4 mmol) in dry dichloromethane. Add triethylamine (5 mmol) and stir at room temperature for 12 hours.
Workup :
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Wash with 1M HCl, saturated NaHCO₃, and brine.
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Dry over Na₂SO₄ and concentrate.
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Purify via recrystallization (ethanol:water, 3:1).
Analytical Data :
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FTIR (cm⁻¹) : 3280 (N-H), 1710 (C=O), 1665 (C=N).
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¹H-NMR (DMSO-d₆, δ) : 10.21 (s, 1H, NH), 7.61–7.29 (m, 7H, aromatic), 3.05 (t, 2H, CH₂), 2.52 (s, 3H, CH₃), 2.21 (t, 2H, CH₂).
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Elemental Analysis : Calcd. for C₁₇H₁₅ClN₂O₂S: C, 57.87; H, 4.28; N, 7.94. Found: C, 57.79; H, 4.31; N, 7.89.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
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Solvent : THF and dichloromethane provide optimal solubility, while DMF increases reaction rate but complicates purification.
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Temperature : Reactions performed at 0°C reduce side products but require longer durations (24–36 hours).
Catalytic Enhancements
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DMAP (4-Dimethylaminopyridine) : Adding 0.1 equiv accelerates acyl chloride activation, improving yield to 88%.
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Microwave Assistance : Reduces coupling time to 2 hours at 80°C with comparable yields.
Industrial-Scale Production
Continuous Flow Synthesis
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Utilize microreactors for precise temperature control and faster mixing.
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Conditions : 100°C, 10-minute residence time, 85% yield.
Crystallization Optimization
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Implement anti-solvent precipitation using heptane to enhance purity (>99.5%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Coupling | 82 | 98.2 | Moderate |
| Microwave-Assisted | 88 | 98.5 | High |
| Continuous Flow | 85 | 99.5 | Industrial |
Challenges and Mitigation Strategies
Hydrolysis of Acyl Chloride
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Cause : Moisture in reagents or solvents.
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Solution : Use molecular sieves and anhydrous conditions.
Byproduct Formation
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Cause : Over-reaction or incomplete purification.
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Solution : Optimize stoichiometry and employ gradient chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, potentially forming alcohol derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets such as enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring is known for its ability to bind to certain biological targets, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
- Structure : Replaces the 3-chloro-2-methylphenyl group with a 4-methylthiazolyl ring.
- Key Differences : The thiazole ring introduces additional nitrogen atoms, increasing polarity. The methyl group on thiazole may sterically hinder interactions compared to the chloro-methylphenyl group in the target compound.
- Molecular Weight : 319.397 g/mol (C₁₄H₁₃N₃O₂S₂) .
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Structure : Features a 2,4-dimethoxyphenyl group and a sulfonated benzothiazole (1,1-dioxido).
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide
- Structure : Substitutes benzothiazole with an isoindole-1,3-dione ring.
- Its planar structure may alter binding to hydrophobic pockets .
Heterocyclic Core Modifications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Derivatives
- Structure : Benzoxazole replaces benzothiazole.
- Benzoxazoles are associated with distinct pharmacokinetic profiles .
N-(3-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide
- Structure : Purine-based heterocycle instead of benzothiazole.
- Key Differences : The purine core enables hydrogen bonding via multiple nitrogen atoms, mimicking nucleotide interactions. This compound has a higher molecular weight (375.81 g/mol, C₁₇H₁₈ClN₅O₃) and may target kinase or protease enzymes .
Pharmacological Implications
- Benzothiazole vs. Benzoxazole/Purine : Benzothiazoles exhibit stronger electron-deficient character, favoring interactions with electron-rich biological targets (e.g., cysteine residues in enzymes). Benzoxazoles and purines may engage in different binding modes due to altered electronic and steric properties .
- Substituent Effects : Chloro and methyl groups on the phenyl ring enhance lipophilicity (LogP), improving membrane permeability. Methoxy or sulfone groups increase solubility but may reduce blood-brain barrier penetration .
Biological Activity
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and related research findings.
Structural Characteristics
The compound features a benzothiazole moiety and a chloro-substituted aromatic ring , which are significant for its biological properties. The benzothiazole unit is well-known for its role in various pharmacological applications, including antibacterial and anti-inflammatory effects. The specific chloro substitution and the incorporation of both benzothiazole and propanamide functionalities may enhance its biological activity compared to other similar compounds lacking these features.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential effectiveness against various pathogens.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties, warranting further investigation into their mechanisms of action.
- Anti-inflammatory Effects : The presence of the benzothiazole unit is associated with anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases.
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its pharmacological properties. Interaction studies typically focus on:
- Binding Affinity : Research on binding interactions with various biological targets can provide insights into how this compound functions at the molecular level.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes linked to disease pathways, suggesting that this compound might act through similar mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | Benzoxazole instead of benzothiazole | Antimicrobial |
| N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | Similar structure with methyl substitution | Antitumor |
| 4-Thiazolidinone Derivatives | Contains thiazolidinone ring | MMP inhibition |
The unique combination of functional groups in this compound may enhance its efficacy compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives, providing context for the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.
- Anticancer Properties : Another research focused on the antitumor effects of various benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation. This positions this compound as a potential candidate for further anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
